molecular formula C8H8BrN3O B13070483 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine

1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13070483
M. Wt: 242.07 g/mol
InChI Key: DCCQEKDVKWZMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H8BrN3O It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Bromination of Furan: The starting material, furan, undergoes bromination to form 5-bromofuran. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid.

    Formation of Pyrazole Intermediate: The brominated furan is then reacted with hydrazine hydrate to form the pyrazole intermediate. This step involves heating the reaction mixture under reflux conditions.

    Methylation: The final step involves the methylation of the pyrazole intermediate using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in water.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with molecular targets and pathways. The compound’s bromofuran moiety can interact with enzymes and receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine: Similar structure but with a different position of the bromine atom on the furan ring.

    1-[(5-Chlorofuran-3-yl)methyl]-1H-pyrazol-3-amine: Similar structure but with a chlorine atom instead of bromine.

    1-[(5-Methylfuran-3-yl)methyl]-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of bromine.

Uniqueness

1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of the bromine atom at the 5-position of the furan ring, which imparts distinct chemical reactivity and potential biological activities. The combination of the bromofuran and pyrazole moieties makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

1-[(5-bromofuran-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H8BrN3O/c9-7-3-6(5-13-7)4-12-2-1-8(10)11-12/h1-3,5H,4H2,(H2,10,11)

InChI Key

DCCQEKDVKWZMGT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CC2=COC(=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.